4-Fluorosulphonylbenzenesulphonyl chloride
Overview
Description
4-Fluorosulphonylbenzenesulphonyl chloride is an organosulfur compound with the molecular formula C6H4ClFO4S2. This compound is characterized by the presence of both fluorosulfonyl and sulfonyl chloride functional groups attached to a benzene ring. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organosulfur compounds.
Mechanism of Action
Mode of Action
It is known that the compound possesses a strong electron-withdrawing property due to its fluoride atom . This property may influence its interaction with its targets.
Result of Action
It is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports, such as functionalized polystyrene microspheres and sepharose beads .
Biochemical Analysis
Biochemical Properties
4-Fluorosulphonylbenzenesulphonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites such as amino and hydroxyl groups. For instance, it can react with serine residues in enzymes, leading to enzyme inhibition or modification. The strong electron-withdrawing properties of the fluorosulfonyl group enhance the compound’s reactivity, making it an effective tool for biochemical modifications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit enzymes that regulate metabolic pathways, leading to altered cellular metabolism. Additionally, the compound’s interaction with signaling proteins can disrupt normal cell signaling, potentially affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound’s fluorosulfonyl and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of these biomolecules. This covalent binding can result in changes in enzyme activity, protein function, and gene expression. For instance, the compound can inhibit serine proteases by covalently modifying the active site serine residue, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Over time, the compound’s reactivity may decrease, affecting its efficacy in biochemical experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that regulate these pathways. The compound can inhibit key enzymes in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism. Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. For example, the presence of specific targeting signals on proteins can direct the compound to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is crucial for the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorosulphonylbenzenesulphonyl chloride typically involves a multi-step process. One common method starts with the reaction of a sulfonate with chlorosulfuric acid to form the corresponding sulfonyl chloride. This intermediate is then subjected to a chlorine-fluorine exchange reaction to introduce the fluorosulfonyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluorosulphonylbenzenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents like dichloromethane or acetonitrile, and reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters.
Scientific Research Applications
4-Fluorosulphonylbenzenesulphonyl chloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules for studies involving protein interactions and enzyme activity.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the additional sulfonyl chloride group.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a fluorine atom, resulting in different reactivity and properties.
4-Methylbenzenesulfonyl chloride: Features a methyl group instead of a fluorine or chlorine atom, leading to variations in chemical behavior.
Uniqueness
4-Fluorosulphonylbenzenesulphonyl chloride is unique due to the presence of both fluorosulfonyl and sulfonyl chloride groups, which confer distinct reactivity patterns and make it a valuable reagent in synthetic chemistry. The combination of these functional groups allows for versatile applications in various fields, from chemical synthesis to biological research.
Properties
IUPAC Name |
4-chlorosulfonylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSWTNBQQOZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184712 | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30672-72-1 | |
Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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